6-Deoxy-6-fluoroascorbic acid

Description

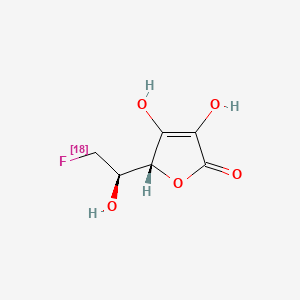

Structure

3D Structure

Properties

CAS No. |

142474-58-6 |

|---|---|

Molecular Formula |

C6H7FO5 |

Molecular Weight |

177.118 |

IUPAC Name |

(2R)-2-[(1R)-2-fluoranyl-1-hydroxyethyl]-3,4-dihydroxy-2H-furan-5-one |

InChI |

InChI=1S/C6H7FO5/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,8-10H,1H2/t2-,5+/m0/s1/i7-1 |

InChI Key |

QEEVTUIFEBAYPA-BTCDUBSXSA-N |

SMILES |

C(C(C1C(=C(C(=O)O1)O)O)O)F |

Synonyms |

6-deoxy-6-fluoroascorbic acid |

Origin of Product |

United States |

Synthetic Methodologies for 6 Deoxy 6 Fluoroascorbic Acid

Established Radiosynthesis Routes of 6-Deoxy-6-[18F]fluoro-L-ascorbic Acid

The most prominent method for synthesizing 6-Deoxy-6-[18F]fluoro-L-ascorbic acid (18F-DFA) is a one-pot reaction. nih.govnih.gov This approach is favored for its efficiency and suitability for radiopharmaceutical production.

Precursor Molecule Preparation for Fluorination

The synthesis of 18F-DFA begins with the preparation of a specific precursor molecule designed for subsequent fluorination. The key precursor is a cyclic sulfate (B86663) derivative of L-ascorbic acid. nih.govsemanticscholar.org This precursor is synthesized to provide a reactive site at the C-6 position for the introduction of the fluorine-18 (B77423) isotope. The synthesis scheme, as outlined in previous reports, involves creating this cyclic sulfate (referred to as precursor 2 in some literature) from L-ascorbic acid. nih.gov

Nucleophilic Displacement Reactions with [18F]Fluoride Ion

The core of the radiosynthesis is a nucleophilic displacement reaction. nih.govnih.gov In this step, the prepared cyclic sulfate precursor is reacted with no-carrier-added [18F]fluoride ion. semanticscholar.org The fluoride (B91410) ion acts as a nucleophile, attacking the carbon atom within the cyclic sulfate ring and displacing the sulfate group to form the C-F bond at the 6-position. This reaction is typically performed under specific conditions to facilitate the high reactivity of the "naked" [18F]fluoride anion. nih.gov The process is designed as a "one-pot" synthesis, streamlining the production by performing the reaction in a single vessel, which is advantageous for handling short-lived radioisotopes. nih.govnih.gov

Purification Strategies for Radiolabeled 6-Deoxy-6-fluoroascorbic Acid

Following the radiolabeling reaction, the crude product mixture contains the desired 18F-DFA, unreacted [18F]fluoride, and other chemical impurities. Therefore, a robust purification step is essential to ensure the final product's high radiochemical purity. nih.gov The standard method for purification is High-Performance Liquid Chromatography (HPLC). nih.gov Specifically, a C18 column is often employed, which separates compounds based on their hydrophobicity. nih.gov The mobile phase typically consists of a buffered solution, such as phosphate-buffered saline (PBS), to elute the components at different retention times. nih.gov The 18F-DFA fraction is collected, identified by comparison with a non-radioactive standard, and verified using a γ-ray radio detector. nih.gov This purification strategy effectively removes impurities and yields a product with very high radiochemical purity. nih.govnih.gov

Non-Radioactive Synthesis Approaches

The non-radioactive or "cold" standard of this compound is essential for analytical purposes, such as identifying the radiolabeled product during HPLC purification and for conducting reference biological studies. The synthesis of this reference compound follows a similar chemical pathway to the radiosynthesis but uses a non-radioactive fluorine source. The synthesis of the non-radioactive compound, referred to as compound (3) in some studies, is a prerequisite for the development and quality control of the radiotracer. nih.gov

Optimization of Synthetic Yields and Radiochemical Purity

The efficiency of the synthesis is measured by the radiochemical yield (RCY) and the radiochemical purity of the final product. For 6-Deoxy-6-[18F]fluoro-L-ascorbic acid, studies have reported varying yields and consistently high purity.

| Parameter | Reported Value | Source(s) |

| Radiochemical Yield | ~15% | nih.gov |

| Radiochemical Yield | 20-33% | nih.gov |

| Radiochemical Purity | >99% | nih.govnih.gov |

| Total Synthesis Time | ~90 minutes | nih.gov |

Biochemical and Cellular Interactions of 6 Deoxy 6 Fluoroascorbic Acid

Substrate Specificity for Sodium-Dependent Vitamin C Transporters (SVCTs)

6-Deoxy-6-fluoroascorbic acid, a structural analog of L-ascorbic acid, demonstrates a transport and accumulation mechanism identical to that of ascorbic acid. nih.gov Its structural similarity, including comparable atomic coordinates, bond lengths, and angles, allows it to be recognized and transported by the specific carriers for vitamin C. nih.govnih.gov The primary transporters responsible for the cellular uptake of the reduced form of vitamin C are the sodium-dependent vitamin C transporters, SVCT1 and SVCT2. nih.govnih.gov These transporters actively move ascorbate (B8700270) into cells against a concentration gradient. nih.gov

Differential Affinity for SVCT1 and SVCT2

While both SVCT1 and SVCT2 transport ascorbic acid and its analogs like this compound, they exhibit different affinities and capacities. nih.gov Generally, SVCT2 is considered the major vitamin C transporter and is widely distributed throughout the body. nih.govnih.gov It tends to be a higher-affinity but lower-capacity transporter compared to SVCT1. nih.gov This high affinity is crucial for tissues with high vitamin C requirements. Studies have shown that cancer cells with elevated SVCT2 expression exhibit higher uptake of ascorbic acid and its analogs. nih.gov For instance, colorectal cancer cells with high SVCT2 expression demonstrated greater accumulation of a radiolabeled version of this compound (¹⁸F-DFA) compared to cells with low SVCT2 expression. nih.gov This suggests that this compound is a substrate for SVCT2, and its transport is directly related to the expression levels of this transporter. nih.gov

The transport of other halogenated ascorbate derivatives, such as 6-bromo-6-deoxy-L-ascorbate, has been shown to occur via SVCT2 with kinetic values similar to those of ascorbic acid, further supporting the role of SVCTs in transporting these analogs. nih.govresearchgate.net

Interactive Data Table: Comparative Affinity of Ascorbate Analogs for SVCTs

| Compound | Transporter | Affinity (Km) | Observations |

| L-Ascorbic Acid | SVCT1 & SVCT2 | 25–100 µM (Typical Range) nih.gov | Affinity varies with species and cell type. nih.gov |

| 6-Bromo-6-deoxy-L-ascorbic acid | SVCT1 & SVCT2 | Similar to L-Ascorbic Acid researchgate.net | Transported effectively by both transporters. nih.govresearchgate.net |

| This compound | SVCT2 | High | Accumulation correlates with high SVCT2 expression. nih.gov |

Interaction with Cellular Redox Homeostasis

Influence of Glutathione (B108866) Levels on Accumulation and Metabolism

Glutathione (GSH), a major intracellular antioxidant, plays a critical role in the accumulation and metabolism of ascorbic acid and its analogs. nih.govnih.gov The reduction of dehydroascorbic acid back to ascorbic acid is a glutathione-dependent process. mdpi.com Therefore, cellular glutathione levels directly impact the recycling and retention of intracellular vitamin C. nih.gov

Studies in rats have shown that depletion of cellular glutathione, induced by diethyl maleate, leads to a significant reduction in the tissue accumulation of ¹⁸F-labeled this compound in organs such as the adrenal glands, liver, and brain. nih.gov A similar decrease was observed for L-ascorbic acid under the same glutathione-deficient conditions. nih.gov This suggests that a sufficient pool of glutathione is necessary for the efficient accumulation and retention of this compound in tissues. nih.gov When glutathione levels are low, the recycling of the oxidized form of the vitamin C analog is impaired, leading to lower intracellular concentrations. nih.govnih.gov

Role in Oxidative Stress Models in Vitro

Ascorbic acid is a potent antioxidant that protects cells from damage caused by reactive oxygen species (ROS). mdpi.com Its analogs, including halogenated derivatives, are also investigated for their potential roles in mitigating oxidative stress. nih.gov In various in vitro models, ascorbic acid has been shown to inhibit the growth of certain tumor cell lines. nih.gov

Studies have examined the effects of 6-chloro-6-deoxy-ascorbic acid on the growth of several human and mouse cancer cell lines. nih.gov The results indicated that this analog could arrest the growth of specific cell lines, including those resistant to conventional chemotherapy drugs. nih.gov For example, it was more effective than ascorbic acid in suppressing the proliferation of cisplatin-resistant HeLa cells and doxorubicin-resistant SK-BR-3 cells. nih.gov This suggests a potential role for such analogs in cellular processes related to oxidative stress and proliferation, particularly in cancer cells. nih.gov

Interactive Data Table: Effect of 6-Chloro-6-deoxy-ascorbic acid on Cancer Cell Lines

| Cell Line | Cell Type | Effect of 6-Cl-AA |

| HeLa | Cervical Carcinoma | Growth Arrest nih.gov |

| SK-BR-3 | Breast Adenocarcinoma | Growth Arrest nih.gov |

| SK-BR-3-Dox | Doxorubicin-Resistant Breast Adenocarcinoma | Growth Arrest (More effective than Ascorbic Acid) nih.gov |

| Mel B16 | Mouse Melanoma | Growth Arrest (More effective than Ascorbic Acid) nih.gov |

| HT-29 | Colon Adenocarcinoma | No significant effect (Ascorbic Acid was active) nih.gov |

| OVCAR | Ovarian Adenocarcinoma | No significant effect nih.gov |

Enzymatic Reduction of Oxidized Forms (e.g., Fluoro-Dehydroascorbate)

The biological activity of this compound, like ascorbic acid, is dependent on its reduced state. Oxidation of this compound leads to the formation of 6-fluoro-dehydroascorbic acid. For the fluorinated analog to be retained in its active form within cells, enzymatic systems must be capable of reducing this oxidized form back to this compound. While direct studies on the enzymatic reduction of 6-fluoro-dehydroascorbic acid are not extensively detailed in the available literature, the structural similarity to dehydroascorbic acid (DHAA) allows for well-founded inferences regarding the enzymes involved. The primary enzymatic systems responsible for the reduction of DHAA are dependent on glutathione (GSH) and nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH).

The principal enzyme involved in the reduction of DHAA is glutaredoxin (thioltransferase), which catalyzes the glutathione-dependent reduction of DHAA. This reaction proceeds through the formation of a mixed disulfide between glutathione and the enzyme, which is subsequently reduced by a second molecule of glutathione. The resulting oxidized glutathione (GSSG) is then regenerated by glutathione reductase in an NADPH-dependent manner. Given the analogous structures, it is hypothesized that 6-fluoro-dehydroascorbic acid is also a substrate for this enzymatic system.

Another significant pathway for DHAA reduction involves NADPH-dependent reductases. nih.gov Specifically, the hexose (B10828440) monophosphate (HMP) shunt plays a crucial role by generating the necessary NADPH for these reactions. nih.gov Glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the HMP shunt, provides the reducing equivalents in the form of NADPH, which are essential for maintaining the reduced glutathione pool required for DHAA reduction. nih.gov

The enzymatic reduction of dehydroascorbic acid, and by extension 6-fluoro-dehydroascorbic acid, is a critical component of the intracellular antioxidant defense system. The efficiency of this reduction is vital for maintaining the intracellular concentration of the reduced form of the vitamin.

Table 1: Key Enzymes in the Putative Reduction of 6-Fluoro-Dehydroascorbic Acid

| Enzyme | Cofactor/Cosubstrate | Cellular Location | Role in Reduction |

| Glutaredoxin (Thioltransferase) | Glutathione (GSH) | Cytosol, Mitochondria | Direct reduction of the oxidized ascorbate analog. |

| Glutathione Reductase | NADPH | Cytosol, Mitochondria | Regeneration of reduced glutathione (GSH) from its oxidized form (GSSG). |

| Glucose-6-Phosphate Dehydrogenase (G6PDH) | NADP+ | Cytosol | Production of NADPH, which provides the reducing power for glutathione reductase. nih.gov |

Table 2: Research Findings on Dehydroascorbic Acid Reduction Relevant to 6-Fluoro-Dehydroascorbic Acid

| Finding | Implication for 6-Fluoro-Dehydroascorbic Acid | Reference |

| The reduction of dehydroascorbic acid is coupled to the hexose monophosphate shunt via NADPH and glutathione reductase. | The intracellular regeneration of this compound from its oxidized form is likely dependent on cellular metabolic activity, particularly the pentose (B10789219) phosphate pathway. | nih.gov |

| Decreased activity of Glucose-6-Phosphate Dehydrogenase (G6PDH) is associated with altered levels of ascorbic acid and dehydroascorbic acid. | Deficiencies in NADPH-producing pathways could impair the recycling of 6-fluoro-dehydroascorbic acid, potentially diminishing its intracellular efficacy. | nih.gov |

| Chemical reducing agents containing thiol groups, such as dithiothreitol, can effectively reduce dehydroascorbic acid. | This supports the proposed mechanism of enzymatic reduction by thiol-containing enzymes like glutaredoxin for 6-fluoro-dehydroascorbic acid. | mdpi.com |

Metabolic Pathways and Degradation of 6 Deoxy 6 Fluoroascorbic Acid in Research Models

Oxidation Kinetics and Pathways in Biological Systems

The oxidation kinetics of 6-Deoxy-6-fluoroascorbic acid have been found to be essentially identical to those of natural ascorbic acid. nih.govresearchgate.net This similarity in chemical behavior makes it an excellent analog for studying the metabolic and degradative pathways of vitamin C in biological systems. nih.gov The introduction of a fluorine atom provides a sensitive handle for detection by 19F NMR spectroscopy, enabling detailed investigation of its catabolism. nih.govresearchgate.net

The oxidation of this compound is significantly mediated by metal ions, particularly copper (II) ions (Cu²⁺). nih.govresearchgate.net Studies utilizing cupric chloride (CuCl₂) have shown that the oxidation kinetics of 6-F-ASA at various pH levels are virtually the same as those of ascorbic acid. nih.govresearchgate.net This process is a key step in the degradation of the molecule, initiating a cascade that leads to various downstream products. nih.gov Overnight oxidation with Cu²⁺ has been shown to produce five to six new fluorinated products, demonstrating the complexity of its degradation. nih.govresearchgate.netresearchgate.net

One of the primary oxidation products of this compound is fluoro-dehydroascorbate (F-DHA). nih.gov The formation of F-DHA is a critical step in the metabolic pathway. nih.gov Research on human lens epithelial cells and rat lenses has shown that F-DHA is a major degradation product, particularly under conditions of glutathione (B108866) (GSH) depletion. nih.gov Diabetic cataractous rat lenses have also been observed to accumulate F-DHA. nih.gov

Following the formation of F-DHA, further hydrolysis can lead to the creation of fluoro-2,3-diketogulonate (F-DKG). nih.gov Similar to F-DHA, F-DKG is a significant degradation product observed when cellular antioxidant defenses, such as glutathione, are depleted. nih.gov However, studies have noted that while cells and intact lenses were permeable to other F-ASA degradation products, they were not permeable to F-DKG. nih.gov

Identification of Novel Degradation Products

The use of high-resolution 19F NMR spectroscopy has enabled the identification of previously unknown degradation products of this compound. nih.govnih.gov Beyond the expected formation of F-DHA and F-DKG, research has revealed a more complex metabolic map. nih.gov Oxidation with copper ions, for instance, results in five to six detectable new fluorinated compounds. nih.govresearchgate.netresearchgate.net

The specific degradation pathway of 6-F-ASA is heavily influenced by the nature of the oxidative stress applied to the biological system. nih.gov

Glycemic Stress : Under conditions of high glucose (glycemic stress), the oxidation of 6-F-ASA is catalyzed into a single, novel fluorinated compound. nih.gov

GSH Depletion : In contrast, when the primary cellular antioxidant glutathione is depleted, the major degradation products are F-DHA and F-DKG. nih.gov

This suggests the existence of distinct ascorbic acid degradation pathways that are activated depending on the specific type of oxidant stress. nih.gov

Degradation Products of 6-F-ASA Under Different Stress Conditions

| Stress Condition | Major Degradation Products | Key Findings |

|---|---|---|

| Glycemic Stress | Single novel fluorinated compound (at -212.4 ppm) | Suggests a unique degradation pathway activated by high glucose. nih.gov |

| Glutathione (GSH) Depletion | Fluoro-Dehydroascorbate (F-DHA), Fluoro-2,3-diketogulonate (F-DKG) | Represents the pathway active under general oxidative stress when antioxidant defenses are low. nih.gov |

| Copper Ion (Cu²⁺) Oxidation | Five to six new fluorinated products | Highlights the complexity of metal-catalyzed degradation. nih.govresearchgate.net |

A significant finding in the study of 6-F-ASA metabolism is the detection of a novel, unidentified fluorinated compound characterized by a signal at -212.4 ppm in 19F-NMR spectroscopy. nih.gov This metabolite was observed to form under glycemic stress in human lens epithelial cells and accumulated in diabetic cataractous rat lenses. nih.gov

An unexpected discovery was that this novel compound formed directly from 6-F-ASA and not from its primary oxidation products, F-DHA or F-DKG. nih.gov This indicates a previously unknown degradation pathway for ascorbic acid in vivo. nih.gov This same compound was also the only degradation product that formed spontaneously when 6-F-ASA was incubated in rabbit aqueous humor. nih.gov While this and other advanced degradation products have been detected, their specific structures and biological functions remain to be fully established. nih.gov

Comparative Degradation Profiles with Native Ascorbic Acid

The structural similarity of this compound (F-ASA) to native L-ascorbic acid (AA) extends to their chemical properties, including their degradation profiles under oxidative stress. Research indicates that the substitution of a fluorine atom for the hydroxyl group at the C6 position does not significantly alter the molecule's antioxidant capacity or its susceptibility to oxidation.

Detailed Research Findings

Studies comparing the two compounds have revealed that their UV properties and oxidation kinetics are remarkably similar. nih.gov For instance, when subjected to oxidation with copper chloride (CuCl₂), a known catalyst for ascorbic acid degradation, at various pH levels, this compound exhibits a degradation rate that is "essentially identical" to that of native ascorbic acid. nih.gov This suggests that the primary mechanism of oxidation, which involves the enediol group of the lactone ring, remains largely unaffected by the structural change at the C6 position.

This similarity in reactivity is crucial for the utility of F-ASA as a tracer for studying the in vivo metabolism and degradation of ascorbic acid. nih.gov By tracking the fluorinated analogue using 19F Nuclear Magnetic Resonance (NMR) spectroscopy, researchers can infer the metabolic fate of native ascorbic acid under various physiological and pathological conditions. nih.gov

In contrast, the degradation of native ascorbic acid is well-characterized to proceed through dehydroascorbic acid (DHA) and subsequent hydrolysis to 2,3-diketogulonic acid. Further degradation can lead to a variety of other products, including L-xylosone, L-threose, and oxalic acid, depending on the specific conditions.

The following interactive data table summarizes the comparative degradation profiles of this compound and native ascorbic acid based on available research findings.

| Parameter | This compound (F-ASA) | Native Ascorbic Acid (AA) | Reference |

|---|---|---|---|

| Oxidation Kinetics (with CuCl₂) | Essentially identical to native ascorbic acid. | Follows established oxidation kinetics. | nih.gov |

| Primary Oxidation Products | Fluoro-dehydroascorbate (F-DHA) | Dehydroascorbic acid (DHA) | researchgate.net |

| Secondary Degradation Products | Fluoro-2,3-diketogulonate (F-DKG), novel unidentified fluorinated compounds. | 2,3-diketogulonic acid, L-xylosone, L-threose, oxalic acid. | researchgate.net |

| Degradation under Glycemic Stress | Oxidation is catalyzed, leading to a single novel fluorinated compound. F-DHA and F-DKG are major products upon glutathione depletion. | Degradation is accelerated, contributing to advanced glycation end-products. | researchgate.net |

| In Vivo Degradation (Lens and Aqueous Humor) | Evidence of a novel degradation pathway, forming a unique product not derived from F-DHA or F-DKG. | Standard degradation pathways are presumed to occur. | researchgate.net |

Advanced Analytical Techniques for Research on 6 Deoxy 6 Fluoroascorbic Acid

19F-Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolomic Mapping

19F-Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerful tool for metabolomic studies involving 6-Deoxy-6-fluoroascorbic acid (6-F-ASA). This technique allows for the sensitive and specific detection of the fluorinated analogue, providing valuable insights into its metabolic fate.

Application in Elucidating Degradation Pathways

Researchers have utilized 19F-NMR to trace the degradation of 6-F-ASA. nih.govresearchgate.net Upon oxidation, multiple fluorinated products can be detected, offering a window into the complex degradation pathways of ascorbic acid. nih.gov For instance, studies have shown that under conditions of glycemic stress, 6-F-ASA is oxidized to a novel fluorine-containing compound with a chemical shift of -212.4 ppm. nih.govarvojournals.org In contrast, when glutathione (B108866) levels are depleted, the major degradation products observed are fluoro-dehydroascorbate (F-DHA) and fluoro-2,3-diketogulonate (F-DKG). nih.govarvojournals.org The formation of the -212.4 ppm compound directly from 6-F-ASA, and not from F-DHA or F-DKG, points to a previously unknown degradation pathway for ascorbic acid in biological systems. nih.govarvojournals.org

Monitoring Uptake and Processing in Cellular and Tissue Models

The uptake and processing of 6-F-ASA in various biological models have been effectively monitored using 19F-NMR. researchgate.netnih.gov Studies using human lens epithelial cells (HLE-B3) have demonstrated that both 6-F-ASA and its oxidized form, F-DHA, are taken up by a sodium-dependent transporter. nih.govarvojournals.org Interestingly, this uptake is only minimally affected by high glucose conditions unless there is a significant depletion of glutathione. nih.govarvojournals.org In animal models, such as diabetic cataractous rat lenses, a marked suppression of 6-F-ASA uptake has been observed, with an accumulation of both F-DHA and the novel compound at -212.4 ppm. nih.govarvojournals.org Furthermore, research on post-ischemic reperfusion in rat brains showed that 6-F-ASA remains intact, indicating its stability in that particular biological context. nih.gov These findings highlight the utility of 19F-NMR in tracking the compound across different physiological and pathological states.

Advantages for Non-Chromatographic Analysis of Metabolites

A key advantage of 19F-NMR spectroscopy is its ability to perform non-chromatographic analysis of metabolites. This technique allows for the simultaneous detection of multiple fluorinated compounds in a sample without the need for prior separation steps. researchgate.net This is particularly beneficial for rapid screening and quantification of biotransformation products of fluorine-containing compounds. The absence of a natural fluorine background in most biological systems ensures high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is another essential technique for the analysis of this compound and its related compounds. It is often used for the chemical identification and purification of the compound. For instance, in the synthesis of 6-deoxy-6-[18F]fluoro-L-ascorbic acid ([18F]DFA), HPLC with a UV/Vis detector and a γ-ray radio detector is used to confirm the identity of the purified product. nih.gov A typical HPLC setup for this purpose might involve an Ascentis C18 column with a mobile phase of 50 mM phosphate-buffered saline at pH 6. nih.gov Under these conditions, [18F]DFA has a retention time of 3.0–3.5 minutes. nih.gov

Mass Spectrometry (MS) Applications in Metabolite Characterization

Mass Spectrometry (MS) plays a crucial role in the characterization of metabolites, including those of this compound. The strength of MS lies in its ability to identify and quantify a wide range of molecules with high sensitivity and specificity. scripps.edu While specific applications of MS in the direct analysis of 6-F-ASA metabolites are not extensively detailed in the provided context, the general utility of MS in metabolomics is well-established. scripps.edu Techniques like Liquid Chromatography-Mass Spectrometry (LC/MS) are particularly powerful for separating complex mixtures of metabolites and providing detailed structural information, which would be invaluable for identifying the novel degradation products of 6-F-ASA suggested by 19F-NMR studies. scripps.edu

Below is an interactive data table summarizing the analytical techniques and findings discussed:

| Technique | Application | Key Findings |

| 19F-NMR Spectroscopy | Elucidating Degradation Pathways | Identification of a novel degradation product at -212.4 ppm under glycemic stress. F-DHA and F-DKG are major products with glutathione depletion. nih.govarvojournals.org |

| Monitoring Cellular Uptake | 6-F-ASA and F-DHA are taken up by a sodium-dependent transporter in human lens epithelial cells. nih.govarvojournals.org Uptake is suppressed in diabetic rat lenses. nih.govarvojournals.org | |

| Non-Chromatographic Analysis | Allows for rapid, simultaneous detection of multiple fluorinated metabolites without prior separation. researchgate.net | |

| HPLC | Compound Analysis and Purification | Used for chemical identification of 6-deoxy-6-[18F]fluoro-L-ascorbic acid. nih.gov |

| Retention time for [18F]DFA is 3.0–3.5 minutes using an Ascentis C18 column. nih.gov | ||

| Mass Spectrometry | Metabolite Characterization | Provides sensitive and specific identification and quantification of metabolites. scripps.edu |

Applications in Biochemical and Biomedical Research Preclinical and Mechanistic Focus

Investigating Ascorbate (B8700270) Transport and Metabolism in Disease Models

6-Deoxy-6-fluoroascorbic acid (6-F-ASA) serves as a valuable tool for investigating the intricate mechanisms of ascorbate transport and metabolism, particularly in pathological states. Its structural similarity to native L-ascorbic acid allows it to be recognized by cellular transport systems, while the fluorine atom provides a unique spectroscopic marker for tracking its fate.

The interplay between glucose and ascorbate metabolism is critical, as the oxidized form of vitamin C, dehydroascorbic acid (DHA), competes with glucose for entry into cells via glucose transporters (GLUTs). frontiersin.orgisom.ca 6-F-ASA has been employed to probe these dynamics in hyperglycemic conditions.

In a study using human lens epithelial cells, the uptake of 6-F-ASA was found to be mediated by a sodium-dependent transporter, presumably the sodium-dependent vitamin C transporter 2 (SVCT2). nih.govarvojournals.orgarvojournals.org Under hyperglycemic conditions, the uptake of 6-F-ASA was only slightly affected unless cellular glutathione (B108866) levels were severely depleted. nih.govarvojournals.org However, in intact diabetic cataractous rat lenses, the uptake of 6-F-ASA was significantly suppressed, indicating that chronic hyperglycemic stress in a tissue context has a more pronounced impact on ascorbate transport. nih.govarvojournals.org These findings highlight the utility of 6-F-ASA in dissecting how diabetic conditions can impair ascorbate homeostasis in specific tissues, a factor implicated in diabetic complications like retinopathy and nephropathy. isom.canih.gov

Ascorbic acid and its metabolites are deeply involved in the cellular response to oxidative stress. nih.gov 6-F-ASA is a powerful probe for studying these processes because the fluorine label allows for the precise identification of its degradation products using 19F Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govresearchgate.net

Research has shown that in models of oxidative stress, such as glutathione (GSH) depletion in lens epithelial cells, the degradation of 6-F-ASA leads to the formation of fluoro-dehydroascorbate (F-DHA) and fluoro-2,3-diketogulonate (F-DKG). nih.govarvojournals.org In contrast, glycemic stress was found to catalyze the oxidation of 6-F-ASA into a single, novel fluorinated compound, suggesting that different types of oxidant stress can trigger distinct ascorbic acid degradation pathways. nih.govarvojournals.org This demonstrates the compound's role in identifying specific biomarkers and pathways of oxidative damage, which is crucial for understanding the progression of diseases associated with oxidative stress. nih.gov

Tracer Development for In Vivo Ascorbate Homeostasis Studies

The development of radiolabeled analogs of ascorbic acid has been a significant advancement for studying its whole-body distribution and metabolism non-invasively. By replacing an atom in the this compound molecule with a positron-emitting isotope, researchers have created a powerful tracer for in vivo imaging.

The compound 6-Deoxy-6-[¹⁸F]fluoro-L-ascorbic acid (¹⁸F-DFA), a positron-emitting analog, has been successfully synthesized and evaluated as a tracer for Positron Emission Tomography (PET). nih.govsemanticscholar.org PET imaging with ¹⁸F-DFA allows for the visualization and quantification of ascorbic acid accumulation and metabolism in living subjects. nih.gov This technique is predicated on the fact that 6-Deoxy-6-fluoro-L-ascorbic acid shares the same transport and accumulation mechanism as native ascorbic acid via SVCTs, but not the oxidized form (DHA) which uses GLUTs. nih.gov

Studies have utilized ¹⁸F-DFA PET to identify tumors with high expression of SVCT2, such as certain colorectal cancers. nih.govsemanticscholar.org The uptake of the tracer in cancer cells correlates with SVCT2 expression levels, suggesting that ¹⁸F-DFA PET could be a valuable tool for identifying patients whose tumors might be susceptible to high-dose ascorbic acid therapy. nih.govsemanticscholar.org

Biodistribution studies in preclinical animal models, such as BALB/c nude mice, have been conducted to map the destination of intravenously injected ¹⁸F-DFA. semanticscholar.org These studies confirm that the tracer accumulates in organs known to have high concentrations of ascorbic acid. semanticscholar.org

The highest uptake is consistently observed in the adrenal glands, followed by the kidneys and liver. semanticscholar.org This in vivo imaging result directly verifies the well-known high accumulation of ascorbic acid in the adrenal glands. nih.gov In tumor-bearing mice, ¹⁸F-DFA uptake is significantly higher in tumor tissues with high SVCT2 expression compared to surrounding muscle tissue, further validating its use as a tumor-imaging agent. nih.gov

| Organ | 30 min | 60 min | 120 min |

|---|---|---|---|

| Blood | 3.15 ± 0.61 | 2.09 ± 0.50 | 1.52 ± 0.18 |

| Heart | 2.28 ± 0.68 | 1.80 ± 0.27 | 1.44 ± 0.16 |

| Liver | 4.10 ± 0.53 | 3.78 ± 0.54 | 3.20 ± 0.31 |

| Spleen | 1.39 ± 0.50 | 1.18 ± 0.18 | 1.02 ± 0.12 |

| Lung | 2.92 ± 0.56 | 2.26 ± 0.17 | 1.83 ± 0.13 |

| Kidney | 11.3 ± 1.25 | 8.63 ± 1.03 | 6.14 ± 0.59 |

| Stomach | 1.44 ± 0.52 | 1.25 ± 0.25 | 1.06 ± 0.14 |

| Intestine | 2.33 ± 0.44 | 2.45 ± 0.41 | 2.31 ± 0.22 |

| Adrenal Gland | 13.5 ± 2.11 | 14.2 ± 2.43 | 11.7 ± 1.89 |

| Muscle | 0.89 ± 0.33 | 0.72 ± 0.11 | 0.58 ± 0.07 |

| Brain | 0.51 ± 0.25 | 0.59 ± 0.09 | 0.67 ± 0.08 |

Elucidation of Novel Ascorbate Degradation Pathways

Understanding the complete lifecycle of ascorbic acid, including its degradation, is essential for appreciating its role in health and disease. This compound has proven to be a uniquely powerful tool for this purpose. nih.gov

By using high-frequency 19F NMR spectroscopy, researchers can track the breakdown of 6-F-ASA and identify its downstream metabolites with high sensitivity. nih.gov In one study, the oxidation of 6-F-ASA with copper ions (Cu²⁺) overnight led to the detection of five to six new fluorinated products. nih.gov This finding suggests that the catabolism of ascorbic acid is complex and may involve multiple pathways that are not yet fully characterized. nih.gov

Furthermore, studies in lens epithelial cells and intact lenses under glycemic stress revealed the formation of a novel, unidentified fluorinated compound that appears to arise directly from 6-F-ASA, not from its oxidized intermediates F-DHA or F-DKG. nih.govarvojournals.org This unexpected result points to the existence of a previously unknown degradation pathway for ascorbic acid in vivo, a pathway that is specifically influenced by the nature of the oxidative stressor. nih.govarvojournals.org The ability of 6-F-ASA to uncover these subtle metabolic routes makes it an invaluable asset for elucidating the complete picture of ascorbate degradation. nih.gov

Probing Cellular Response to Stressors and Metabolic Perturbations

This compound (F-ASA) serves as a valuable chemical probe in preclinical and mechanistic studies to investigate how cells respond to various stressors and metabolic disturbances. Its structural similarity to ascorbic acid allows it to enter and be processed by similar cellular pathways, while the fluorine atom provides a unique spectroscopic signature for detection by 19F Nuclear Magnetic Resonance (19F-NMR). This enables researchers to trace the metabolic fate of the molecule and its degradation products under specific stress conditions, offering insights into the cellular management of oxidative and metabolic challenges.

A key area of research has been its application in understanding the effects of hyperglycemic and oxidative stress in ocular tissues. In one such study, human lens epithelial cells (HLE-B3) and rat lenses were subjected to conditions mimicking high glucose levels (hyperglycemia) and glutathione (GSH) depletion to induce oxidative stress. nih.gov The uptake and metabolism of F-ASA were then monitored using high-resolution 19F-NMR spectroscopy to map the resulting metabolic changes. nih.gov

Under normal conditions, it was observed that F-ASA is taken up by lens epithelial cells through a sodium (Na+)-dependent transport mechanism. nih.gov However, under hyperglycemic stress, the uptake of F-ASA was only slightly affected, unless there was a concurrent severe depletion of glutathione, a major intracellular antioxidant. nih.gov This suggests that the cellular uptake of ascorbic acid analogues is relatively robust to high glucose levels alone but becomes compromised when the cell's primary defense against oxidative stress is diminished.

The study also revealed that different stressors lead to distinct metabolic breakdown pathways for F-ASA. Glycemic stress, for instance, promoted the oxidation of F-ASA into a novel, unidentified fluorine-containing compound. nih.gov In contrast, when oxidative stress was induced through glutathione depletion, the primary degradation products were fluoro-dehydroascorbate (F-DHA) and fluoro-2,3-diketogulonate (F-DKG). nih.gov These findings indicate that the nature of the cellular stressor dictates the specific degradation pathway of ascorbic acid analogues, providing a potential method for identifying the type of stress a cell is experiencing.

In experiments using diabetic cataractous rat lenses, a more pronounced metabolic perturbation was observed. The uptake of F-ASA was significantly suppressed, and there was an accumulation of both F-DHA and the novel fluorine-containing compound previously seen under glycemic stress. nih.gov This suggests that in a more complex in vivo model of metabolic disease, multiple stress-related pathways are activated, affecting both the uptake and the subsequent metabolism of ascorbic acid analogues.

These preclinical studies underscore the utility of this compound as a sensitive probe for dissecting the cellular response to metabolic and oxidative stress. The ability to track its distinct degradation products via 19F-NMR provides a powerful tool for understanding the biochemical consequences of pathological conditions like hyperglycemia and antioxidant depletion.

Detailed Research Findings on F-ASA as a Probe for Cellular Stress

| Stress Condition | Effect on F-ASA Uptake | Major F-ASA Degradation Products Detected by 19F-NMR | Reference |

|---|---|---|---|

| Control (Normal Conditions) | Uptake via Na+-dependent transporter | Minimal degradation | nih.gov |

| Hyperglycemic Stress | Slightly affected | A single novel, unidentified fluorine-containing compound | nih.gov |

| Oxidative Stress (Glutathione Depletion) | Significantly affected in combination with hyperglycemia | Fluoro-dehydroascorbate (F-DHA) and Fluoro-2,3-diketogulonate (F-DKG) | nih.gov |

| Parameter | Observation in Diabetic Cataractous Rat Lenses | Reference |

|---|---|---|

| F-ASA Uptake | Markedly suppressed | nih.gov |

| Accumulated F-ASA Degradation Products | Fluoro-dehydroascorbate (F-DHA) and the novel fluorine-containing compound | nih.gov |

Comparative Studies with Ascorbic Acid Analogs

Comparison of Biological Activity in Research Models

In biological systems, the subtle structural differences between 6-Deoxy-6-fluoroascorbic acid and native ascorbic acid manifest in their cellular uptake and subsequent metabolic pathways.

While both this compound and ascorbic acid are taken up by cells, their uptake kinetics show notable differences. In studies using human lens epithelial cells, both compounds exhibited rapid and saturable uptake. arvojournals.org However, the plateau levels for intracellular accumulation of this compound were found to be only 25% to 30% of those observed for native ascorbic acid. arvojournals.org This suggests a lower maximum accumulation capacity for the fluorinated analog, which could be attributed to differences in the maximum transport velocity (V_max) of their respective transporters. arvojournals.org This observation is consistent with findings for other 6-halogenated derivatives, such as 6-deoxy-6-iodo ascorbic acid, which also showed significantly lower uptake kinetics compared to ascorbic acid. arvojournals.org

Following cellular uptake, this compound appears to follow a metabolic pathway that is distinct from that of native ascorbic acid. Through the use of 19F-NMR spectroscopy, researchers have been able to trace the fate of the fluorinated analog. nih.gov Upon oxidation, this compound gives rise to five to six new fluorinated products. nih.gov

Further investigation has revealed that under conditions of glycemic stress, this compound is oxidized into a single novel fluorinated compound. nih.gov This is in contrast to the major degradation products of native ascorbic acid under similar conditions. nih.gov A significant finding is that this novel compound is formed directly from this compound and not from its oxidized form, fluoro-dehydroascorbate, suggesting a unique degradation pathway that does not necessitate initial oxidation to the dehydro- (B1235302) form. arvojournals.orgnih.gov This points to the existence of a novel ascorbic acid degradation pathway that is influenced by the nature of the oxidative stress. nih.gov

In the human lens, the major degradation products of native ascorbic acid include dehydroascorbic acid, 2,3-diketogulonic acid, and 3-deoxythreosone. researchgate.net The distinct degradation products of this compound highlight how a single atomic substitution can significantly alter the metabolic processing of this vital molecule.

Future Directions in Research on 6 Deoxy 6 Fluoroascorbic Acid

Development of Next-Generation Fluorinated Probes

The success of 6-Deoxy-6-fluoroascorbic acid as a 19F NMR probe has paved the way for the development of more sophisticated, next-generation fluorinated probes. The primary goals for these new probes will be to enhance sensitivity, introduce multi-modality, and enable more targeted applications.

Future research could focus on synthesizing F-ASA derivatives with multiple fluorine atoms. Probes with a higher number of chemically equivalent fluorine atoms could significantly amplify the NMR signal, allowing for the detection of lower concentrations of the probe and its metabolites. semanticscholar.org This increased sensitivity would be particularly beneficial for in vivo studies where concentrations can be limited.

Another promising direction is the creation of multimodal imaging probes . By chemically linking F-ASA to other reporter molecules, it may be possible to develop probes that can be detected by more than one imaging technique. For instance, a probe that combines the 19F NMR signature of F-ASA with a fluorescent tag would enable researchers to correlate metabolic data from NMR with high-resolution spatial information from fluorescence microscopy. researchgate.net This would provide a more comprehensive picture of ascorbate (B8700270) distribution and metabolism within tissues and even single cells.

Furthermore, the development of "smart" fluorinated probes represents a significant leap forward. These probes could be designed to change their 19F NMR signal in response to specific physiological conditions, such as changes in pH, redox state, or the presence of certain enzymes. This would allow for real-time monitoring of the cellular microenvironment in conjunction with ascorbate metabolism.

| Future Probe Type | Key Feature | Potential Advantage |

| Polyfluorinated Probes | Increased number of fluorine atoms | Enhanced 19F NMR signal sensitivity |

| Multimodal Probes (e.g., 19F-NMR/Fluorescence) | Detectable by multiple imaging techniques | Correlation of metabolic and spatial data |

| "Smart" Probes | 19F NMR signal responsive to physiological changes | Real-time monitoring of the cellular microenvironment |

Integration with Advanced Multi-Omics Methodologies

The full potential of this compound will be realized through its integration with other high-throughput "omics" technologies. The data generated from F-ASA studies, which falls under the umbrella of metabolomics, can be significantly enriched when combined with genomics, transcriptomics, and proteomics. nih.gov This systems biology approach can provide a more holistic understanding of how ascorbate metabolism influences and is influenced by the broader cellular machinery. nih.gov

Future studies could correlate the metabolic profiles obtained using F-ASA with transcriptomic data (RNA-seq) . For example, in a study of oxidative stress, researchers could use F-ASA to monitor changes in ascorbate degradation pathways while simultaneously analyzing changes in the expression of genes involved in antioxidant defense, cellular repair, and apoptosis. This could reveal novel gene-metabolite networks and regulatory pathways.

Similarly, integrating F-ASA metabolomics with proteomic analyses could identify proteins that are directly affected by or interact with ascorbic acid and its metabolites. For instance, changes in the levels of F-ASA degradation products could be correlated with alterations in the abundance or post-translational modifications of specific enzymes or structural proteins. nih.gov This could lead to the identification of new protein targets of ascorbate-related oxidative stress.

The ultimate goal of these multi-omics integration strategies is to build comprehensive computational models of cellular metabolism. By feeding data from F-ASA experiments into these models, researchers can simulate the effects of various stimuli and genetic modifications on ascorbate homeostasis, leading to a more predictive understanding of its role in health and disease.

Expansion of Applications in Diverse Biological Systems

While initial research on this compound has largely focused on specific systems like the eye lens, the potential applications of this probe are far-reaching. nih.gov Future research should aim to expand its use into a wider array of biological systems and disease models.

One area of significant potential is neurobiology . Ascorbic acid is found in high concentrations in the brain and is known to play a crucial role in neuronal function and protection against oxidative stress. nih.govnih.gov F-ASA could be employed in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, to investigate how ascorbate metabolism is altered in these conditions and whether it contributes to disease progression. nih.govnih.gov For example, it could be used to non-invasively monitor ascorbate levels and turnover in the brains of living animal models.

Plant biology is another field where F-ASA could provide valuable insights. Ascorbic acid is a key antioxidant and enzyme cofactor in plants, playing a vital role in photosynthesis and stress responses. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net Using F-ASA, researchers could study how plants manage oxidative stress under various environmental challenges, such as drought, salinity, or pathogen attack. nih.govmdpi.comfrontiersin.orgnih.govresearchgate.net This could lead to the development of strategies to enhance crop resilience.

Furthermore, the application of F-ASA in immunology could help elucidate the role of ascorbic acid in immune cell function. It is known that immune cells accumulate high levels of vitamin C, but the precise dynamics of its uptake and utilization during an immune response are not fully understood. F-ASA could be used to track ascorbate metabolism in immune cells as they become activated and respond to pathogens.

Deeper Understanding of Intracellular Ascorbate Dynamics at a Molecular Level

A major future direction for F-ASA research is to leverage this tool to gain a more granular, molecular-level understanding of intracellular ascorbate dynamics. This includes elucidating the kinetics of its transport, identifying the specific enzymatic pathways involved in its metabolism, and structurally characterizing its degradation products.

The use of F-ASA can provide more precise measurements of the kinetics of ascorbate transporters . By monitoring the rate of F-ASA uptake in real-time using 19F NMR, it will be possible to determine key kinetic parameters such as the Michaelis constant (Km) and maximum velocity (Vmax) for different transporters in various cell types and conditions. This will provide a more quantitative understanding of how ascorbate is taken up by cells.

A key advantage of F-ASA is its ability to reveal the downstream fate of ascorbic acid. The detection of multiple fluorinated products after the administration of F-ASA suggests the existence of complex degradation pathways. nih.gov A major focus of future research will be to identify the chemical structures of these novel metabolites . The use of advanced analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS), will be crucial for isolating and characterizing these compounds. au.dk

Once these degradation products are identified, the next step will be to determine the enzymatic pathways responsible for their formation. This will involve a combination of in vitro enzyme assays and studies in genetically modified cell or animal models where specific enzymes are knocked out or overexpressed. Unraveling these pathways will provide a more complete map of ascorbate metabolism and could reveal new therapeutic targets.

Q & A

Q. What statistical methods are appropriate for analyzing dose-response relationships in fluoro-ascorbate uptake studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.